N-(1-cyano-1-cyclopropylethyl)-2-(4,5-dimethyl-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(4,5-dimethyl-1H-imidazol-1-yl)acetamide, commonly known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in various physiological processes, such as regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has been extensively studied for its potential therapeutic applications, particularly in the fields of cardiovascular and neurological diseases.
Wirkmechanismus
CCPA exerts its effects by selectively activating the adenosine A1 receptor, which is coupled to the Gi/o protein signaling pathway. Activation of the A1 receptor leads to inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). This in turn leads to a variety of downstream effects, such as inhibition of voltage-gated calcium channels, activation of potassium channels, and inhibition of neurotransmitter release.
Biochemical and physiological effects:
CCPA has a number of biochemical and physiological effects, which are mediated by its activation of the adenosine A1 receptor. These effects include:
- Reduction in heart rate and blood pressure
- Inhibition of platelet aggregation
- Reduction in neurotransmitter release, such as dopamine and glutamate
- Reduction in neuronal excitability
- Increase in potassium channel activity
- Inhibition of voltage-gated calcium channels
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, such as its relatively short half-life and potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on CCPA, including:
- Development of more potent and selective A1 receptor agonists
- Investigation of the therapeutic potential of CCPA in other disease states, such as cancer and inflammation
- Elucidation of the molecular mechanisms underlying the cardioprotective and neuroprotective effects of CCPA
- Development of novel drug delivery systems to improve the pharmacokinetic properties of CCPA and other adenosine receptor agonists.
Synthesemethoden
CCPA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common chemical synthesis method involves the reaction of 1-cyano-1-cyclopropylethylamine with 4,5-dimethylimidazole-1-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. Enzymatic synthesis of CCPA has also been reported using a recombinant E. coli strain expressing the necessary enzymes.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential therapeutic applications, particularly in the fields of cardiovascular and neurological diseases. In cardiovascular research, CCPA has been shown to have cardioprotective effects, such as reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. In neurological research, CCPA has been shown to have neuroprotective effects, such as reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4,5-dimethylimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-10(2)17(8-15-9)6-12(18)16-13(3,7-14)11-4-5-11/h8,11H,4-6H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQJEIHKXEAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(=O)NC(C)(C#N)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4,5-dimethyl-1H-imidazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.